molecular formula C13H16N2O3 B8371176 5-(3,4-dimethoxyphenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one

5-(3,4-dimethoxyphenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B8371176
M. Wt: 248.28 g/mol
InChI Key: JNYGXLIZNLMWCF-UHFFFAOYSA-N
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Patent
US09340522B2

Procedure details

192 g of methyl 3-(3,4-dimethoxyphenyl)-2,2-dimethyl-3-oxopropanoate (compound D1) is dissolved in 600 ml of ethanol, 145 ml hydrazine hydrate is added and the mixture is heated under reflux for 17 h. The mixture is concentrated in vacuo, resuspended in 400 ml of ethanol and concentrated again. The solids are refluxed for 60 min in 400 ml of ethanol, cooled to RT and filtered. The product is washed with 50 ml of ethanol followed by 100 ml of diethyl ether and dried in vacuo at 50° C.
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=O)[C:12]([CH3:18])([CH3:17])[C:13](OC)=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].O.[NH2:21][NH2:22]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[C:12]([CH3:18])([CH3:17])[C:13](=[O:14])[NH:21][N:22]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
192 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(C(C(=O)OC)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(C(C(=O)OC)(C)C)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
145 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 h
Duration
17 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
TEMPERATURE
Type
TEMPERATURE
Details
The solids are refluxed for 60 min in 400 ml of ethanol
Duration
60 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product is washed with 50 ml of ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)C=1C(C(NN1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.